![molecular formula C11H6ClFN2 B12972159 4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B12972159.png)
4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the class of pyrroloquinoxalines. This compound is characterized by the presence of a chloro group at the 4th position and a fluoro group at the 6th position on the pyrroloquinoxaline ring. It has a molecular formula of C11H6ClFN2 and a molecular weight of 220.63 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-(2-nitrophenyl)pyrrole with suitable reagents can lead to the formation of the desired pyrroloquinoxaline . The reaction typically requires the use of catalysts such as acetic acid and solvents like dimethyl sulfoxide (DMSO) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoxaline derivatives or reduction to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrroloquinoxalines, while oxidation and reduction reactions can produce quinoxaline derivatives and reduced pyrroloquinoxalines, respectively .
科学研究应用
4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline has diverse applications in scientific research, including:
作用机制
The mechanism of action of 4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline can be compared with other similar compounds, such as:
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline: This compound has a similar structure but with the fluoro group at the 7th position.
Pyrrolo[1,2-a]quinoxaline: The parent compound without the chloro and fluoro substitutions.
Quinoxaline Derivatives: Various quinoxaline derivatives with different substituents and functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
属性
分子式 |
C11H6ClFN2 |
|---|---|
分子量 |
220.63 g/mol |
IUPAC 名称 |
4-chloro-6-fluoropyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H6ClFN2/c12-11-9-5-2-6-15(9)8-4-1-3-7(13)10(8)14-11/h1-6H |
InChI 键 |
SGIPTARORVRANE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)F)N=C(C3=CC=CN23)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


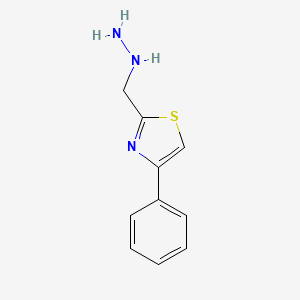
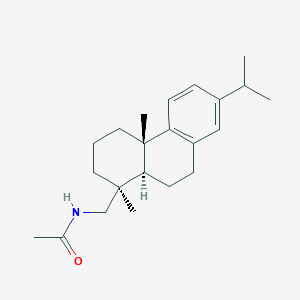


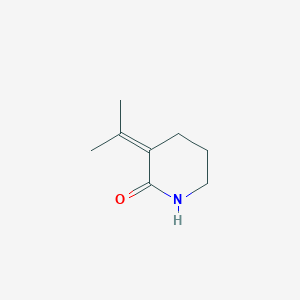

![5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde](/img/structure/B12972092.png)
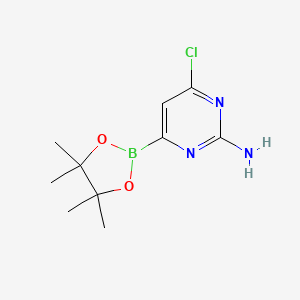

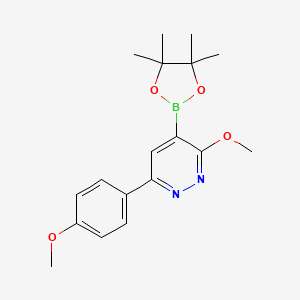
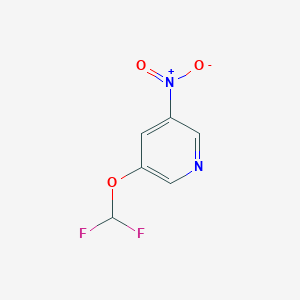

![1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride](/img/structure/B12972141.png)
![2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride](/img/structure/B12972143.png)
